ADB-PINACA, chemically named N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide [], is a synthetic cannabinoid receptor agonist (SCRA). It belongs to the indazole-3-carboxamide class of synthetic cannabinoids, which are structurally distinct from naturally occurring cannabinoids found in the Cannabis sativa plant []. ADB-PINACA is a subject of scientific research due to its high potency and prevalence in illicit drug markets [, ]. Its potent agonist activity at cannabinoid receptors, particularly CB1, makes it valuable for studying these receptors and their downstream effects [].
Synthesis Analysis
Several methods for synthesizing ADB-PINACA and its analogs have been described in scientific literature. A common approach involves a multistep process starting with the formation of the indazole core, followed by alkylation and finally, coupling with the appropriate amino acid derivative [, , ].
Molecular Structure Analysis
ADB-PINACA consists of an indazole ring substituted at the 3-position with a carboxamide group. The nitrogen of the carboxamide is further substituted with a tert-leucinamide moiety, and the 1-position of the indazole ring is substituted with a pentyl chain [, , ]. The presence of a bulky adamantyl group in some analogs, such as 5F-AKB-48, has been suggested to influence binding affinity and potentially contribute to their toxicity [].
Chemical Reactions Analysis
ADB-PINACA undergoes extensive phase 1 metabolism after ingestion, primarily through enzymatic modifications of the pentyl chain and the carboxamide group []. Common metabolic reactions include hydroxylation of the pentyl chain, oxidation of the hydroxylated pentyl chain to form ketones, and hydrolysis of the terminal amide group [, , ]. Fluorinated analogs like 5F-ADB-PINACA undergo oxidative defluorination followed by carboxylation as a significant metabolic pathway [].
Mechanism of Action
ADB-PINACA exerts its effects by acting as a potent agonist at both cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2) receptors [, , , ]. It exhibits a higher binding affinity for CB1 receptors compared to CB2 receptors [, ]. Activation of CB1 receptors, primarily located in the central nervous system, is responsible for the psychoactive effects of ADB-PINACA []. Studies have shown that some metabolites of ADB-PINACA, particularly those without a carboxylic acid group, retain potent activity at both CB1 and CB2 receptors, potentially contributing to the overall pharmacological profile [].
Applications
Research Tool for Cannabinoid Receptors: ADB-PINACA serves as a valuable tool for investigating the structure, function, and pharmacology of CB1 and CB2 receptors [, , , , ]. Its high potency and selectivity make it suitable for studying receptor activation, signal transduction pathways, and potential therapeutic applications of cannabinoid receptor modulation [, ].
Development of Analytical Methods: The emergence of ADB-PINACA and similar synthetic cannabinoids has spurred the development of advanced analytical techniques for their detection and quantification in biological samples [, , , , , , , ]. These methods are crucial for forensic investigations, clinical toxicology, and monitoring the prevalence of novel psychoactive substances [, , ].
Understanding Drug Metabolism: The metabolic fate of ADB-PINACA has been investigated to identify specific metabolites that can serve as biomarkers of exposure [, , , ]. This knowledge is essential for developing accurate and reliable drug testing methods and for understanding the potential contribution of metabolites to the overall pharmacological effects [, ].
Future Directions
Investigating Long-Term Effects: Further research is needed to understand the long-term health effects of ADB-PINACA exposure, particularly on brain function, cardiovascular health, and mental health [, , , ].
Developing Antidotes and Treatments: There is a need to develop specific antidotes or treatments for ADB-PINACA intoxication, as current management strategies are primarily supportive [, ].
Exploring Therapeutic Potential: While ADB-PINACA itself is associated with adverse effects, its structural analogs and metabolites, particularly those exhibiting CB2 selectivity, may hold therapeutic potential for conditions like pain, inflammation, and neurodegenerative diseases [, ]. Further research is necessary to explore these possibilities.
Related Compounds
Compound Description: 5F-ADB-PINACA is a synthetic cannabinoid distinguished from ADB-PINACA by the substitution of a single fluorine atom for a hydrogen atom on the terminal carbon of the pentyl chain. It is a potent agonist of both cannabinoid type 1 (CB1) and type 2 (CB2) receptors, displaying even higher potency at CB1 receptors compared to ADB-PINACA [, , ].
Relevance: This compound is a close structural analog of ADB-PINACA, differing only by the presence of a fluorine atom. This structural similarity leads to a significant overlap in their metabolic pathways, requiring careful analysis to distinguish between their intake in biological samples []. Both compounds are recognized for their high potency and have been associated with severe intoxication cases [, ].
PB-22
Compound Description: PB-22 (also known as QUPIC) is a synthetic cannabinoid that acts as a potent agonist at both CB1 and CB2 receptors [, ]. It is structurally similar to other indole-based synthetic cannabinoids.
Relevance: While sharing the indole core structure with ADB-PINACA, PB-22 differs significantly in its side chain composition. Despite these structural differences, both compounds have been recognized for their potential for abuse and have been placed under Schedule I of the Controlled Substances Act in the United States [, ].
5F-PB-22
Compound Description: 5F-PB-22 is a synthetic cannabinoid structurally similar to PB-22, with the addition of a fluorine atom to the terminal carbon of the pentyl chain [, , ]. Like other related compounds, it exerts its effects through agonism of CB1 and CB2 receptors.
Relevance: 5F-PB-22 shares structural similarities with both ADB-PINACA and PB-22, particularly with the inclusion of a fluorine atom on the pentyl side chain, a feature it shares with 5F-ADB-PINACA. Like ADB-PINACA, 5F-PB-22 has been placed into Schedule I of the Controlled Substances Act due to concerns regarding its abuse potential and lack of accepted medical use [, ].
AB-FUBINACA
Compound Description: AB-FUBINACA is an indazole-based synthetic cannabinoid that acts as a potent agonist at both CB1 and CB2 receptors [, , ]. It is known for its rapid onset and prolonged duration of action [].
Relevance: This compound shares the indazole core structure with ADB-PINACA but differs in its side chain composition. Both AB-FUBINACA and ADB-PINACA have been associated with severe adverse effects and are considered high-potency synthetic cannabinoids [, , ].
ADBICA
Compound Description: ADBICA is a synthetic cannabinoid that acts as a potent agonist of both CB1 and CB2 receptors [, ]. Its chemical structure includes an indazole core, similar to ADB-PINACA.
Relevance: ADBICA and ADB-PINACA are structurally related, both featuring an indazole core and a valine-derived side chain. Both compounds exhibit high potency as CB1 and CB2 receptor agonists and are associated with significant health risks [, ].
5F-ADBICA
Compound Description: 5F-ADBICA is a fluorinated analog of ADBICA, also classified as a synthetic cannabinoid []. It acts as a potent agonist at both CB1 and CB2 receptors, similar to ADB-PINACA.
Relevance: As a fluorinated analog of ADBICA, 5F-ADBICA shares a close structural resemblance to both ADBICA and ADB-PINACA. The addition of a fluorine atom, a modification also seen in 5F-ADB-PINACA, often enhances potency and alters the duration of effects compared to the non-fluorinated parent compound [].
AB-PINACA
Compound Description: AB-PINACA is a synthetic cannabinoid belonging to the indazole class and serves as a potent agonist of both CB1 and CB2 receptors [, ]. Its structure closely resembles that of ADB-PINACA.
Relevance: This compound is very similar in structure to ADB-PINACA, differing only in the length of the alkyl chain attached to the indazole core. Both compounds have been identified in products marketed as "synthetic cannabis" and are associated with serious health concerns due to their high potency [, ].
Compound Description: 5F-AB-PINACA represents a fluorinated analog of AB-PINACA, making it another potent synthetic cannabinoid that acts as an agonist at both CB1 and CB2 receptors [, , ].
Relevance: Structurally, 5F-AB-PINACA closely resembles ADB-PINACA, differing by a single carbon atom in the alkyl chain attached to the indazole core and the presence of a fluorine atom. Both compounds have been the focus of research examining the structure-activity relationships of synthetic cannabinoids [, , ].
AB-CHMINACA
Compound Description: AB-CHMINACA belongs to the indazole class of synthetic cannabinoids and exhibits high potency as an agonist at both CB1 and CB2 receptors [, , ].
Relevance: Although structurally similar to ADB-PINACA, AB-CHMINACA possesses distinct side chains. Despite these structural variations, both compounds share a common mechanism of action, targeting the CB1 and CB2 receptors with high potency, and are associated with significant health risks [, , ].
Compound Description: ADB-CHMINACA is a synthetic cannabinoid classified as an indazole-based compound and is known to act as a potent agonist at both CB1 and CB2 receptors [, , ].
Relevance: ADB-CHMINACA is structurally related to ADB-PINACA, sharing the indazole core but differing in the side chain attached to the nitrogen atom of the indazole ring. Both compounds have emerged as significant public health concerns due to their high potency and association with adverse effects [, , ].
ADB-FUBINACA
Compound Description: This compound is a synthetic cannabinoid that functions as a potent agonist of both CB1 and CB2 receptors [, , ]. Its chemical structure includes an indazole core, similar to ADB-PINACA.
Relevance: ADB-FUBINACA and ADB-PINACA share a close structural relationship, both containing an indazole core. They are recognized for their high potency and have been implicated in cases of severe intoxication and adverse effects [, , ].
ADB-CHMINACA
Compound Description: ADB-CHMINACA is a potent synthetic cannabinoid that acts as an agonist at both CB1 and CB2 receptors [, , ]. Its chemical structure includes an indazole core.
Relevance: ADB-CHMINACA and ADB-PINACA are structurally related, both featuring an indazole core. They are frequently encountered in forensic investigations, reflecting their prevalence in the illicit drug market. [, , ].
STS-135
Compound Description: STS-135, also known as AKB-48, is a synthetic cannabinoid that acts as a potent agonist at both CB1 and CB2 receptors [, ]. It is structurally characterized by the incorporation of an adamantyl group.
5F-MDMB-PINACA (5F-ADB)
Compound Description: 5F-MDMB-PINACA, often referred to as 5F-ADB, is a highly potent synthetic cannabinoid with strong agonist activity at both CB1 and CB2 receptors []. It is structurally characterized by a fluorine atom substitution on its side chain.
Relevance: Like ADB-PINACA, 5F-MDMB-PINACA features an indazole core and a long side chain, highlighting their structural similarities. The presence of the fluorine atom in 5F-MDMB-PINACA typically enhances its potency compared to non-fluorinated analogs [].
JWH-018
Compound Description: JWH-018 is a synthetic cannabinoid that acts as a potent agonist at both CB1 and CB2 receptors []. It belongs to the aminoalkylindole class of synthetic cannabinoids.
Relevance: JWH-018 differs structurally from ADB-PINACA as it belongs to the aminoalkylindole class, while ADB-PINACA is classified as an indazole-based compound. Despite these structural variations, both compounds exert their effects by activating CB1 and CB2 receptors, leading to a range of psychoactive effects [].
Compound Description: APICA is a synthetic cannabinoid belonging to the indazole class, known for its potent agonist activity at both CB1 and CB2 receptors [].
Relevance: APICA shares structural similarities with ADB-PINACA, both featuring an indazole core. Studying the metabolism of both compounds provides valuable insights into the metabolic pathways of indazole-based synthetic cannabinoids and their potential for forming active metabolites [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A-796260 is a synthetic cannabinoid (CB) that shows high selectivity for the CB2 receptor (Ki = 0.77 nM) over the CB1 receptor (Ki = 2,100 nM). It also shows efficacy in vivo in models of inflammatory, post-operative, neuropathic, and osteoarthritic pain, activities which are selectively blocked by CB2 receptor-selective antagonists. This product is intended for research and forensic uses. A-796260 or A-796,260, also known as LTI-258, is a drug developed by Abbott Laboratories that acts as a potent and selective cannabinoid CB2 receptor agonist. A-796,260 was found to be a highly selective CB2 agonist with little affinity for CB1, having a CB2 Ki of 4.6 nM vs 945 nM at CB1. It has potent analgesic and anti-inflammatory actions in animal models, being especially effective in models of neuropathic pain, but without producing cannabis-like behavioral effects.
A 802715 is an anti-tumor agent that causes dose-dependent protection against lipopolysaccharide induced lethal shock. It counteracts tumor necrosis factor alpha toxicity. It may regulate cell growth and damage response in human cancer tumor cells.
A-804598 is a potent and selective competitive antagonist of the purinergic P2X7 receptor, a ligand-gated ion channel, with IC50 values of 9.9 and 10.9 nM in 132N1 cells transfected with the rat or mouse receptor, respectively. It inhibits IL-1β release in human THP-1 cells stimulated with LPS and IFN-γ (IC50 = 8.5 nM). A-804598 is selective for P2X7 receptors over other P2X and P2Y receptors at concentrations up to 100 µM and over many G protein-coupled receptors, enzymes, transporters, and ion channels. A-804598 (25 mg/kg) prevents footshock-induced increases in IL-1β mRNA in the paraventricular nucleus of the rat hypothalamus. A-804598 is a P2X7 selective, competitive antagonist.
Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel with high activation threshold and slow inactivating kinetics that is highly expressed in small-diameter sensory neurons and has been implicated in signaling various types of pain. A-803467 is a sodium channel blocker with high-affinity and selectivity for inhibiting human Nav1.8 sodium channels (IC50 = 8 nM when stimulated at half-maximal inactivation and IC50 = 79 nM at a resting state). 1 This compound is unusual in that it blocks hNav1.8 at negative resting membrane potentials (many small molecule sodium channel blockers show a reduced affinity for the resting state) and does not demonstrate significant frequency-dependent block during a 10 Hz pulse train. A-803467 dose-dependently reduces behavioral responses in a variety of neuropathic and inflammatory pain models. A-803467 is a potent and selective blocker of NaV1.8 channels (IC50 values are 8, 2450, 6740, 7340 and 7380 nM for hNaV1.8, hNaV1.3, hNaV1.7, hNaV1.5 and hNaV1.2 channels respectively). A-803467 affects multiple biophysical characteristics of the canonical cardiac Nav1.5 channel and our data can be used to study potential applications of A-803467 as an antiarrhythmic drug. A-803467 attenuates spinal neuronal activity in neuropathic rats. A-803467 also attenuates neuropathic and inflammatory pain in the rat.
A 80915A is A semi-naphthoquinone antibiotic produced by Streptomyces aculeolatus. It is a potent inhibitor of gastric (H(+)-K+)-ATPase, the enzyme responsible for acid secretion in the stomach. Inhibition by A80915A is dependent on the conformation of gastric (H(+)-K+)-ATPase and that potassium slows the rate of inhibition by converting the enzyme to a conformation where the drug binding site is not as accessible.